3-Ethoxy-5-methoxyphenylboronic acid
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Overview
Description
3-Ethoxy-5-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C9H13BO4 . It has a molecular weight of 196.01 g/mol . This compound is typically used in laboratory settings .
Molecular Structure Analysis
The InChI code for 3-Ethoxy-5-methoxyphenylboronic acid is1S/C9H13BO4/c1-3-14-9-5-7 (10 (11)12)4-8 (6-9)13-2/h4-6,11-12H,3H2,1-2H3
. The Canonical SMILES string is B (C1=CC (=CC (=C1)OCC)OC) (O)O
. Physical And Chemical Properties Analysis
3-Ethoxy-5-methoxyphenylboronic acid is a solid at room temperature . It has a topological polar surface area of 58.9 Ų and a complexity of 165 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Suzuki–Miyaura Coupling
3-Ethoxy-5-methoxyphenylboronic acid can be used as a reagent in the Suzuki–Miyaura (SM) coupling . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
Protodeboronation of pinacol boronic esters is another application . This process utilizes a radical approach and can be paired with a Matteson–CH2– homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of δ-®-coniceine and indolizidine 209B
The protodeboronation process was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in pharmaceuticals .
Development of Organic Optoelectronic Devices
3-Ethoxy-5-methoxyphenylboronic acid can be used in the development of efficient organic optoelectronic devices . These devices can be used in light-driven systems .
Preparation of Pyrazolopyrimidinamine Derivatives
This compound can also be used as a reactant for the preparation of pyrazolopyrimidinamine derivatives . These derivatives can act as tyrosine and phosphinositide kinase inhibitors , which have potential applications in the treatment of various diseases.
Synthesis of Benzimidazole Conjugates
3-Ethoxy-5-methoxyphenylboronic acid can be used in the synthesis of benzimidazole conjugates . These conjugates have potential applications in the field of medicinal chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
3-Ethoxy-5-methoxyphenylboronic acid is a type of organoboron compound Organoboron compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Organoboron compounds like this are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a metal catalyst (such as palladium), a process known as transmetalation .
Biochemical Pathways
Organoboron compounds are known to be involved in various biochemical processes, particularly in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . These reactions are fundamental to many synthetic procedures in medicinal chemistry and materials science .
Pharmacokinetics
The pharmacokinetic properties of organoboron compounds can vary widely depending on their specific structures .
Result of Action
The result of its action in a suzuki-miyaura cross-coupling reaction would be the formation of a new carbon-carbon bond .
Action Environment
The action of 3-Ethoxy-5-methoxyphenylboronic acid, like other organoboron compounds, can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances that can interact with the compound . The stability and efficacy of the compound can also be affected by these factors.
properties
IUPAC Name |
(3-ethoxy-5-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6,11-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQPNPUVNUEEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-methoxyphenylboronic acid |
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